molecular formula C17H17BrN2O2 B240637 2-bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide

2-bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide

Cat. No. B240637
M. Wt: 361.2 g/mol
InChI Key: KMTAHRCWSMNILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide is a chemical compound that belongs to the class of benzamides. It is a synthetic compound that has been extensively studied for its potential use in scientific research. The compound is also known by its chemical name, BOC-2-bromo-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)benzamide.

Mechanism of Action

The mechanism of action of 2-bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide involves the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to the repression of gene expression. Inhibition of HDAC activity by 2-bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide can lead to the increased acetylation of histone proteins, which can result in the activation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide have been extensively studied in vitro. The compound has been shown to have inhibitory effects on the activity of HDACs, which can lead to the increased acetylation of histone proteins and the activation of gene expression. The compound has also been shown to have cytotoxic effects on certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide in lab experiments include its potential as a tool for studying the role of HDACs in gene expression and its potential therapeutic applications in the treatment of cancer and other diseases. The limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 2-bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide. These include:
1. Further studies to fully understand the mechanism of action of the compound and its potential side effects.
2. Studies to investigate the potential therapeutic applications of the compound in the treatment of cancer and other diseases.
3. Studies to investigate the potential use of the compound as a tool for studying the role of HDACs in gene expression.
4. Development of new and improved synthesis methods for the compound.
5. Studies to investigate the potential use of the compound in combination with other drugs or therapies for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 2-bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide involves several steps. The first step involves the reaction of 2-bromo-4-nitrobenzoic acid with thionyl chloride to form 2-bromo-4-nitrobenzoyl chloride. This intermediate is then reacted with N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)acetamide in the presence of triethylamine to form the final product, 2-bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide.

Scientific Research Applications

2-bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide has been extensively studied for its potential use in scientific research. The compound has been shown to have inhibitory effects on the activity of certain enzymes, such as histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression, and their inhibition has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.

properties

Product Name

2-bromo-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide

Molecular Formula

C17H17BrN2O2

Molecular Weight

361.2 g/mol

IUPAC Name

2-bromo-N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]benzamide

InChI

InChI=1S/C17H17BrN2O2/c1-20(2)16(21)11-12-7-9-13(10-8-12)19-17(22)14-5-3-4-6-15(14)18/h3-10H,11H2,1-2H3,(H,19,22)

InChI Key

KMTAHRCWSMNILK-UHFFFAOYSA-N

SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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